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Compound of Interest

Compound Name: 10074-G5

Cat. No.: B1663895 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the small molecule inhibitor 10074-G5 and

its role in inducing apoptosis, primarily through the targeted inhibition of the c-Myc oncoprotein.

The information presented herein is intended for professionals in the fields of cancer biology,

pharmacology, and drug development.

Executive Summary
The c-Myc oncogene is a critical regulator of cellular proliferation, growth, and apoptosis, and

its dysregulation is a hallmark of a vast number of human cancers. Direct inhibition of c-Myc

has long been a therapeutic goal. The small molecule 10074-G5 emerged from high-throughput

screening as an inhibitor of the crucial protein-protein interaction between c-Myc and its

obligatory partner, Max. By preventing c-Myc/Max heterodimerization, 10074-G5 effectively

abrogates c-Myc's transcriptional activity, leading to cell cycle arrest and, most notably, the

induction of apoptosis in cancer cells dependent on c-Myc for survival. This guide details the

molecular mechanism of 10074-G5, its effects on apoptotic signaling pathways, relevant

quantitative data, and the experimental protocols used to elucidate its function.

Core Mechanism of Action: Disruption of c-Myc/Max
Dimerization
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The primary mechanism of 10074-G5 is the direct inhibition of the c-Myc/Max protein-protein

interaction. For c-Myc to function as a transcription factor, it must form a heterodimer with Max

through their respective basic helix-loop-helix leucine zipper (bHLH-ZIP) domains. This c-

Myc/Max complex then binds to specific DNA sequences known as E-boxes in the promoter

regions of target genes to regulate their expression.

10074-G5 physically binds to the bHLH-ZIP domain of the c-Myc monomer, specifically in the

region of residues 363-381. This binding, with a dissociation constant (Kd) of 2.8 µM, distorts

the conformation of c-Myc, thereby preventing its association with Max. The consequence is a

significant reduction in transcriptionally active c-Myc/Max complexes, leading to the

downregulation of c-Myc target genes involved in proliferation and survival, and ultimately

triggering apoptosis.
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Caption: Mechanism of 10074-G5 Action.

Induction of the Intrinsic Apoptotic Pathway
The inhibition of c-Myc by 10074-G5 primarily triggers the intrinsic, or mitochondrial, pathway of

apoptosis. This pathway is controlled by the B-cell lymphoma 2 (Bcl-2) family of proteins, which

includes both anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) and pro-apoptotic (e.g., Bax, Bak,

Puma, Noxa) members. c-Myc dysregulation creates a state of "oncogenic stress" where cells

are highly proliferative but also primed for apoptosis. The sudden withdrawal of the c-Myc

survival signal by 10074-G5 tips the balance in favor of the pro-apoptotic members.

The signaling cascade proceeds as follows:

Inhibition of c-Myc/Max: 10074-G5 prevents the formation of the c-Myc/Max heterodimer.

Shift in Bcl-2 Family Balance: This leads to a relative increase in the activity of pro-apoptotic

BH3-only proteins (like PUMA and NOXA, which are regulated by the p53 pathway that can

be activated upon c-Myc disruption) and a decrease in the expression or function of anti-

apoptotic proteins like Bcl-2.

Mitochondrial Outer Membrane Permeabilization (MOMP): Pro-apoptotic effectors Bax and

Bak become activated, oligomerize, and form pores in the outer mitochondrial membrane.

Cytochrome c Release: The integrity of the mitochondrial membrane is compromised,

leading to the release of cytochrome c and other pro-apoptotic factors into the cytosol.

Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to

Apoptotic Protease Activating Factor-1 (Apaf-1), which recruits and activates the initiator

caspase, Caspase-9.

Execution Phase: Activated Caspase-9 cleaves and activates executioner caspases,

primarily Caspase-3 and Caspase-7. These caspases then cleave a multitude of cellular

substrates, leading to the characteristic morphological and biochemical hallmarks of

apoptosis, such as DNA fragmentation and membrane blebbing.
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Caption: 10074-G5 Induced Intrinsic Apoptotic Pathway.
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Quantitative Data
The following tables summarize key quantitative data related to the activity of 10074-G5 from

various in vitro and in vivo studies.

Table 1: In Vitro Cytotoxicity of 10074-G5

Cell Line Cancer Type IC₅₀ (µM)
Exposure Time
(h)

Reference(s)

Daudi
Burkitt's
Lymphoma

15.6 ± 1.5 72

HL-60
Promyelocytic

Leukemia
13.5 72

Daudi
Burkitt's

Lymphoma
~10 N/A

| HL-60 | Promyelocytic Leukemia | ~30 | N/A | |

Table 2: Molecular and Pharmacokinetic Parameters of 10074-G5
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Parameter Value Conditions Reference(s)

Binding Affinity (Kd) 2.8 µM
10074-G5 to Myc
peptide

Dimerization Inhibition

(IC₅₀)
146 µM

c-Myc/Max

dimerization assay

Inhibition of c-

Myc/Max Dimerization
~75%

10 µM in Daudi cells

(4h)

Reduction in total c-

Myc Protein
~40%

10 µM in Daudi cells

(24h)

Plasma Half-life (t₁/₂)

(in vivo)
37 min

C.B-17 SCID mice, 20

mg/kg i.v.

Peak Plasma

Concentration (Cₘₐₓ)
58 µM

C.B-17 SCID mice, 20

mg/kg i.v.

| Peak Tumor Concentration | 5.6 µM | Daudi xenografts in mice | |

Note: The poor in vivo efficacy observed in some studies is attributed to rapid metabolism and

insufficient tumor concentrations of 10074-G5.

Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below

are protocols for key experiments used to characterize the apoptotic role of 10074-G5.

In Vitro Cytotoxicity (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.

Cell Seeding: Plate cells (e.g., Daudi, HL-60) in logarithmic growth phase into 96-well plates

at an appropriate density.

Compound Treatment: Treat cells with a serial dilution of 10074-G5 (e.g., 1-100 µM)

dissolved in DMSO and further diluted in culture medium. Include a vehicle control (DMSO

only). Incubate for 72 hours.
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MTT Addition: Add 50 µL of 1 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-

diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to

dissolve the formazan crystals. Shake the plate for 5 minutes.

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Analysis: Calculate the percentage of cell viability relative to the vehicle control and

determine the IC₅₀ value using non-linear regression analysis.

Co-immunoprecipitation and Western Blot for c-Myc/Max
Dimerization
This protocol assesses the ability of 10074-G5 to disrupt the c-Myc/Max complex within cells.

Cell Treatment: Treat cells (e.g., Daudi) with 10 µM 10074-G5 or vehicle for specified time

points (e.g., 4, 24 hours).

Cell Lysis: Harvest cells and lyse them in a non-denaturing lysis buffer containing protease

inhibitors.

Immunoprecipitation: Incubate the whole-cell lysate with an antibody against Max overnight

at 4°C. Add Protein A/G agarose beads to pull down the Max-antibody complexes.

Washing and Elution: Wash the beads several times to remove non-specific binding. Elute

the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

Western Blotting: Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF

membrane.

Antibody Incubation: Block the membrane and probe with a primary antibody against c-Myc.

Follow with an HRP-conjugated secondary antibody.

Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate. A

reduced c-Myc band in the 10074-G5-treated sample indicates inhibition of dimerization.
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Input Control: Run a parallel Western blot on the initial whole-cell lysates to confirm equal

protein loading and to assess total c-Myc and Max protein levels.

Apoptosis Quantification (Annexin V/Propidium Iodide
Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic,

and necrotic cells.

Cell Culture and Treatment: Seed cells (1-5 x 10⁵) and induce apoptosis by treating with

10074-G5 for a designated time. Include positive and negative controls.

Cell Harvesting: Collect both adherent (by gentle trypsinization) and suspension cells.

Centrifuge to pellet the cells.

Washing: Wash the cells twice with cold PBS.

Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add FITC-conjugated

Annexin V and Propidium Iodide (PI).

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

Analysis: Analyze the cells immediately by flow cytometry.

Viable cells: Annexin V-negative and PI-negative.

Early apoptotic cells: Annexin V-positive and PI-negative.

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
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Caption: Experimental Workflow for Annexin V/PI Apoptosis Assay.
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Conclusion
The small molecule 10074-G5 serves as a crucial tool compound for studying the

consequences of c-Myc inhibition. Its ability to induce apoptosis is a direct result of its primary

mechanism: the disruption of the c-Myc/Max heterodimer. This action prevents c-Myc-driven

transcription, leading to a pro-apoptotic shift in the Bcl-2 protein family balance, subsequent

mitochondrial dysfunction, and the activation of the caspase cascade. While its therapeutic

potential has been hampered by poor pharmacokinetic properties, 10074-G5 remains a

cornerstone for understanding the fundamental biology of c-Myc and provides a valuable

scaffold for the development of next-generation inhibitors with improved clinical applicability.

To cite this document: BenchChem. [The Role of 10074-G5 in Apoptosis: A Technical Guide].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1663895#10074-g5-role-in-apoptosis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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